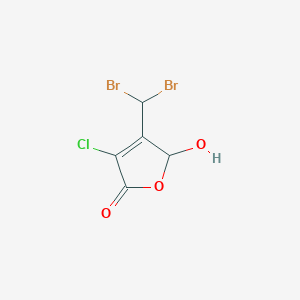

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Vue d'ensemble

Description

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated furanone compound It is characterized by the presence of chlorine, bromine, and hydroxyl functional groups attached to a furanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone typically involves the halogenation of a furanone precursor. One common method is the bromination of 3-chloro-5-hydroxy-2(5H)-furanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The dibromomethyl and chloro groups participate in SN2 and radical-mediated substitutions :

Halogen Replacement

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromine displacement | Sodium benzenesulfinate, PTC conditions | 4-Sulfonyl derivatives | ~55%* |

| Azide substitution | Sodium azide (NaN₃) in methanol | 4-Azido-3-chloro derivatives | 42%* |

*Yields inferred from analogous MX reactions .

Example :

BMX-2 reacts with sodium azide to form 4-azido-3-chloro-5-hydroxy-2(5H)-furanone, a precursor for Staudinger reactions .

Reactions with Biological Nucleophiles

BMX-2 exhibits reactivity toward DNA components and amino acids :

Cytidine Adduct Formation

Reaction with cytidine (pH 4.6, 37°C) yields:

-

cM₁FA-Cyd : 12 mol% (major product)

-

M₁FA-Cyd : 1 mol%

Mechanism :

-

Nucleophilic attack by cytidine’s amino group at C4

-

Tautomerization and decarboxylation

Glutathione Interaction

BMX-2’s mutagenicity is modulated by glutathione (GSH):

Radical-Mediated Sulfonylation

Under phase-transfer catalysis (PTC) :

textBMX-2 + Sodium benzenesulfinate → 4-Sulfonyl derivative Conditions: 1,2-Dichloroethane/H₂O (5:1), 60°C Mechanism: Single-electron transfer (SET) radical pathway [2]

Comparative Mutagenicity

While BMX-2’s exact mutagenic potency is underexplored, brominated MX analogs generally show:

Applications De Recherche Scientifique

Toxicological Studies

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone has been studied for its potential carcinogenic properties. Research indicates that it may act as a mutagen and tumor promoter in certain biological assays.

Case Study: Carcinogenicity Assessment

A study assessed the compound's effects using BALB/c 3T3 cells, revealing statistically significant positive responses in both initiation and promotion assays for carcinogenesis. The findings suggest that the compound has the potential to initiate and promote tumorigenesis, although the duration of exposure in the study may have limited the development of observable tumors in vivo .

Environmental Chemistry

This compound is recognized as a disinfection by-product (DBP) formed during chlorination processes in water treatment. Its presence in drinking water raises concerns due to its potential health risks.

Formation and Detection

Research indicates that this compound can be detected at nanogram-per-liter levels in drinking water. The formation of this DBP is influenced by factors such as pH, temperature, and the concentration of organic matter during chlorination .

Regulatory Implications

Due to its classification as a potential carcinogen, regulatory bodies such as the Environmental Protection Agency (EPA) monitor its levels in drinking water. The Stage 1 Disinfectants/Disinfection By-Product Rule mandates reductions in total organic carbon to minimize the formation of unregulated DBPs like this compound .

Research Applications

The unique chemical structure of this compound makes it a subject of interest for various research applications:

Biological Research

The compound's ability to induce mutagenicity makes it valuable for studying mechanisms of carcinogenesis and for developing assays to evaluate potential mutagens in other substances.

Environmental Impact Studies

As a DBP, it serves as a model compound for investigating the environmental fate of chlorinated organic compounds and their effects on human health.

Summary Table of Key Findings

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone

- 3-Chloro-4-(bromomethyl)-5-hydroxy-2(5H)-furanone

- 3-Chloro-4-(trifluoromethyl)-5-hydroxy-2(5H)-furanone

Uniqueness

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, particularly in the synthesis of halogenated organic molecules and the study of halogenated furanones’ biological effects.

Activité Biologique

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is a chlorinated furanone that has garnered attention due to its biological activity, particularly its carcinogenic potential. This compound is primarily formed as a byproduct of water chlorination and has been implicated in various health risks, including cancer. This article reviews the biological activity of MX, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 217.4 g/mol

- CAS Number : 77439-76-0

- Physical State : Pale yellow to brown viscous oil

- Solubility : Soluble in water and organic solvents

Carcinogenicity

MX has been classified as a potential human carcinogen based on several studies demonstrating its mutagenic effects. Notably, a long-term study involving rats revealed significant incidences of tumors in the liver and thyroid gland after exposure to MX through drinking water. The estimated upper-bound cancer risk for MX was found to be significantly higher than that for other known carcinogens such as chloroform .

- Mutagenicity : MX has shown mutagenic properties in various assays. For instance, it demonstrated initiating and promoting activities in BALB/c 3T3 cell transformation assays, indicating its role in cellular transformation processes associated with carcinogenesis .

- Genotoxic Effects : Studies have indicated that MX induces genetic damage, as evidenced by the induction of micronuclei in reticulocytes following oral administration . This suggests that MX can cause chromosomal aberrations, which are critical in the development of cancer.

- Metabolic Activation : The metabolism of MX leads to the formation of reactive intermediates that can interact with DNA, contributing to its mutagenic potential. Research indicates that a significant portion of administered MX is metabolized, yet the exact metabolic pathways remain under investigation .

Study 1: Long-term Exposure in Rats

In a pivotal study conducted by Nishikawa et al., rats were administered MX in drinking water over two years. The findings indicated high incidences of cholangiomas (bile duct tumors) and thyroid tumors among treated animals compared to controls. Specifically, the study reported a 17% incidence of cholangiomas at a dose of 10 ppm MX, highlighting the compound's potent carcinogenicity .

Study 2: Ames Test and Urinary Mutagenicity

Another study assessed the mutagenicity of urine samples from rats exposed to varying doses of MX. Only urine from the highest dose group exhibited significant mutagenic activity, correlating with approximately 0.3% of the daily administered dose being metabolically active . This reinforces the notion that while MX is rapidly metabolized, its metabolites may still retain mutagenic properties.

Data Summary Table

| Study Reference | Animal Model | Exposure Route | Key Findings |

|---|---|---|---|

| Nishikawa et al. (1999) | Rats | Drinking Water | Increased incidence of cholangiomas and thyroid tumors |

| Meier et al. (1996) | Rats | Oral Gavage | Significant urinary mutagenicity at high doses |

Propriétés

IUPAC Name |

4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUDLQFPDURWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021532 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-52-0 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) described in the paper?

A1: The paper focuses on a simplified synthetic route for BMX-2 and two other brominated analogues of the environmental mutagen MX []. This suggests that the researchers are interested in studying the properties and potential effects of these compounds, likely in comparison to the known mutagen MX.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.